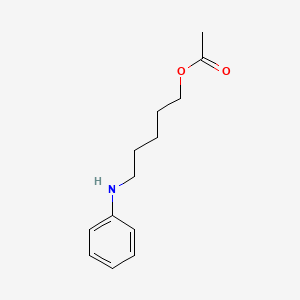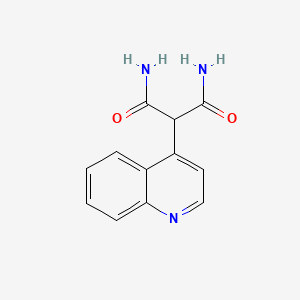
5-(Phenylamino)pentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylamino)pentyl acetate is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a phenylamino group attached to a pentyl chain, which is further esterified with acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylamino)pentyl acetate typically involves the esterification of 5-(Phenylamino)pentanol with acetic acid. This reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester . The general reaction scheme is as follows:
5-(Phenylamino)pentanol+Acetic AcidH2SO45-(Phenylamino)pentyl acetate+Water
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the products are continuously removed. The use of immobilized acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency and yield of the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenylamino)pentyl acetate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 5-(Phenylamino)pentanol and acetic acid.
Reduction: 5-(Phenylamino)pentanol.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
5-(Phenylamino)pentyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of coatings, perfumes, and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 5-(Phenylamino)pentyl acetate involves its interaction with specific molecular targets and pathways. The phenylamino group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentyl acetate: Similar ester structure but lacks the phenylamino group.
Phenyl acetate: Contains a phenyl group but lacks the pentyl chain.
5-(Phenylamino)pentanol: The alcohol precursor to 5-(Phenylamino)pentyl acetate.
Uniqueness
This compound is unique due to the presence of both a phenylamino group and a pentyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
13698-28-7 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
5-anilinopentyl acetate |
InChI |
InChI=1S/C13H19NO2/c1-12(15)16-11-7-3-6-10-14-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |
Clé InChI |
ZOLBHIGRRJZIDM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)





![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

